molecular formula C13H7ClN4O3 B14939371 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B14939371
M. Wt: 302.67 g/mol
InChI Key: QFTUBEYVNDJPDT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring substituted with a 2-chloro-5-nitrobenzoyl group, making it an interesting subject for research in organic chemistry and material science.

Chemical Reactions Analysis

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups. Common reagents include sodium hydroxide and potassium carbonate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole ring can also participate in coordination with metal ions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H7ClN4O3

Molecular Weight

302.67 g/mol

IUPAC Name

benzotriazol-1-yl-(2-chloro-5-nitrophenyl)methanone

InChI

InChI=1S/C13H7ClN4O3/c14-10-6-5-8(18(20)21)7-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H

InChI Key

QFTUBEYVNDJPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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